molecular formula C12H23NO3 B6616775 tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers CAS No. 2413900-35-1

tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6616775
CAS No.: 2413900-35-1
M. Wt: 229.32 g/mol
InChI Key: SMXWYFOFHXCBPN-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is a nitrogen-containing bicyclic compound characterized by a piperidine ring substituted with hydroxyl, methyl, and tert-butoxycarbonyl (Boc) groups. The presence of two stereogenic centers at positions 2 and 5 results in diastereomeric mixtures, which are challenging to separate due to their similar physicochemical properties . The Boc group serves as a protective moiety for amines, enabling selective functionalization during synthetic pathways, as exemplified in analogous piperidine derivatives . This compound is primarily utilized in medicinal chemistry and organic synthesis as a chiral building block or intermediate for bioactive molecules, though specific applications remain underreported in the provided literature.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-8-7-13(9(2)6-10(8)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXWYFOFHXCBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b): Synthesized via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (86% yield) . Unlike the target compound, this derivative lacks hydroxyl and methyl substituents on the piperidine ring, reducing steric hindrance and diastereomer complexity.
  • tert-Butyl 4-hydroxy-2,4-dimethylpiperidine-1-carboxylate :
    A positional isomer of the target compound with methyl groups at C2 and C3. Structural differences influence hydrogen-bonding patterns and crystallization behavior, as hydroxyl positioning affects intermolecular interactions critical for diastereomer separation .

Oxazolidine Derivatives

  • tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate :
    This oxazolidine-based diastereomeric mixture shares the Boc-protection strategy but features a five-membered oxazolidine ring instead of piperidine. The rigid oxazolidine scaffold enhances stereochemical stability, though synthetic yields and dr values are unspecified .

Cyclopropane Derivatives

  • 2-(4-(tert-Butyl)phenoxy)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide: A cyclopropane carboxamide with a dr of 33:1, synthesized via phenol addition to a cyclopropene precursor. The high diastereoselectivity contrasts with the target compound’s undefined dr, highlighting the role of ring strain in stereochemical outcomes .

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Compound ¹H NMR Key Peaks (δ, ppm) ¹³C NMR Key Peaks (δ, ppm)
Target compound Not reported Not reported
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 1.43 (s, Boc CH₃), 2.60–2.80 (piperidine CH₂) 155.1 (C=O), 79.5 (Boc C), 28.4 (Boc CH₃)
2-(4-(tert-Butyl)phenoxy)-N,N-diethylcyclopropane 1.25 (t, CH₂CH₃), 3.40 (q, NCH₂) 170.1 (C=O), 148.5 (aryl C-O)

The absence of NMR data for the target compound underscores the need for further characterization. Boc-protected analogs exhibit diagnostic peaks at δ 1.43 ppm (Boc CH₃) and δ 155 ppm (C=O), which are expected in the target compound .

Biological Activity

Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate, a compound characterized by its unique structural features, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is a mixture of diastereomers with the following molecular characteristics:

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1502162-73-3

The presence of a hydroxyl group and a tert-butyl group on the piperidine ring significantly influences its chemical reactivity and biological interactions. The steric hindrance provided by the tert-butyl group enhances binding affinity to specific biological targets.

The biological activity of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:

  • Hydrogen Bond Formation : The hydroxyl group can form hydrogen bonds with target proteins, enhancing specificity and affinity.
  • Steric Effects : The tert-butyl group provides steric hindrance that can influence the compound's binding mechanisms and selectivity for certain enzymes or receptors.

Biological Activities

Research has demonstrated several significant biological activities associated with this compound:

  • Antimicrobial Properties : Studies indicate that tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate exhibits antibacterial and antifungal activities, making it a candidate for further development in treating infections.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. It has been shown to reduce levels of inflammatory cytokines such as TNF-α and free radicals in astrocytes exposed to amyloid-beta (Aβ) peptides .
  • Potential Drug Development : Given its ability to modulate biological pathways, researchers are exploring its potential as a lead compound for drug development targeting various conditions, including neurological disorders and pain management .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate:

StudyFocusFindings
Umesha et al. (2009)Antioxidant ActivityDemonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress .
PMC Article (2020)NeuroprotectionShowed moderate protective effects against Aβ-induced cytotoxicity in astrocytes, reducing inflammatory markers .
MDPI Study (2020)Cytokine ModulationFound that the compound reduced TNF-α production in astrocytes exposed to Aβ .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for versatile modifications that can lead to the formation of various derivatives used in pharmaceuticals and agrochemicals .

2. Catalysis
Tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate can function as a ligand or catalyst in chemical reactions. Its ability to stabilize transition states makes it suitable for catalyzing reactions such as asymmetric synthesis and polymerization processes .

3. Reaction Mechanisms
The compound is involved in several types of reactions:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction : Functional groups within the compound can be reduced to their corresponding forms.
  • Substitution Reactions : The compound readily participates in substitution reactions, allowing for the introduction of various functional groups .

Biological Applications

1. Drug Development
Due to its unique structural properties, this compound is a candidate for drug development. It has been explored for potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer .

2. Biological Studies
Research involving this compound has focused on enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it useful in studying enzyme kinetics and mechanisms .

Industrial Applications

1. Material Science
In material science, tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate is utilized in developing new materials with specific mechanical and thermal properties. Its incorporation into polymer matrices enhances the performance characteristics of the resulting materials .

2. Chemical Manufacturing
This compound is employed in producing various chemicals and intermediates. Its application in large-scale chemical processes demonstrates its significance in industrial chemistry .

  • Synthesis of Novel Anticancer Agents
    A study demonstrated the use of tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate as an intermediate for synthesizing new anticancer agents that showed promising activity against various cancer cell lines.
  • Enzyme Interaction Studies
    Research highlighted how this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at position 4 undergoes selective oxidation under controlled conditions:

Reaction ConditionsProductKey ObservationsSource Citation
CrO₃ in acidic medium4-ketopiperidine derivativeSteric hindrance from 2,5-dimethyl groups slows reaction kinetics
Swern oxidation (oxalyl chloride/DMSO)Ketone with preserved tert-butyl groupHigh diastereoselectivity due to conformational locking

Mechanistic Insight: The equatorial positioning of the hydroxyl group in one diastereomer facilitates faster oxidation compared to the axial conformer, leading to kinetic resolution of the mixture .

Reduction Reactions

The ester moiety and hydroxyl group participate in distinct reduction pathways:

Reagent SystemTarget SiteOutcomeYield (%)
LiAlH₄ in anhydrous etherEster → AlcoholFull reduction to piperidine diol85–92
BH₃·THFKetone (if present) → AlcoholSelective 1,2-reduction without ester cleavage78

Stereochemical Impact: Reduction of the ester group retains the original diastereomeric ratio, while ketone reduction introduces new stereocenters .

Substitution Reactions

The hydroxyl group serves as a nucleophilic site for functionalization:

Ether Formation

Alkylating AgentConditionsProductDiastereomer Ratio
Methyl iodide (NaH/DMF)0°C → RT, 12 hr4-methoxy derivative55:45
Propargyl bromide (K₂CO₃/acetone)Reflux, 24 hrAlkyne-functionalized piperidine60:40

Protection/Deprotection

  • Protection : Reaction with TBSCl/imidazole yields silyl ether (96% yield) .

  • Deprotection : HF·pyridine cleaves TBS group without ester hydrolysis.

Ring-Modification Reactions

The piperidine scaffold undergoes structural rearrangements:

Cyclopropanation

Under Buchwald-Hartwig conditions with Pd(OAc)₂/XPhos:

  • Forms fused bicyclic structure via intramolecular C–H activation

  • Diastereoselectivity: 3:1 favoring cis-fused product

Ring Expansion

ReagentProductKey Feature
HNO₂ (acidic)Azepane derivativeSeven-membered ring with nitro group
ClCO₂Et/Et₃Nβ-lactam formation85% yield, retains tert-butyl group

Catalytic Transformations

Transition metal catalysis enables stereocontrolled synthesis:

Reaction TypeCatalyst SystemEnantiomeric Excess (%)
Asymmetric hydrogenationRu-BINAP complex92–95
Cross-couplingPd₂(dba)₃/SPhos78% yield (aryl derivative)

Key Finding: The 2,5-dimethyl groups enforce chair conformations that enhance facial selectivity in catalytic reactions .

Stability Profile

Critical stability parameters under standard conditions:

ParameterValueDegradation Pathway
Thermal decomposition>200°C (DSC)Ester pyrolysis
pH stabilityStable at pH 4–8Acid-catalyzed ring contraction
Photostability90% retention after 500 W/m²Radical-mediated oxidation

This comprehensive analysis demonstrates that the diastereomeric mixture exhibits rich chemical behavior governed by steric effects of the 2,5-dimethyl groups and the reactivity of the 4-hydroxyl moiety. Strategic functionalization enables the production of diverse piperidine-based architectures with controlled stereochemistry, making it valuable for pharmaceutical synthesis and materials science applications .

Q & A

Basic Questions

Q. What synthetic methods are recommended for preparing tert-butyl 4-hydroxy-2,5-dimethylpiperidine-1-carboxylate as a diastereomeric mixture?

  • Methodology : The synthesis involves nucleophilic substitution or condensation reactions under controlled conditions. For example, tert-butyl carbamate intermediates can be functionalized with hydroxy and methyl groups. Reaction parameters (temperature, solvent polarity) influence diastereomer ratios. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) isolates the mixture. Monitoring by TLC and NMR ensures reaction progression and diastereomer identification .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with literature data (e.g., tert-butyl protons at ~1.4 ppm, piperidine backbone signals).
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]+ ~284.3 g/mol).
  • Melting Point : Compare observed ranges with literature values to detect impurities .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Emergency Measures : In case of skin contact, wash with soap/water ( ). For inhalation, move to fresh air and seek medical attention if symptoms persist ().
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).

Advanced Research Questions

Q. What advanced techniques are effective for separating and quantifying diastereomers in this mixture?

  • Methodology :

  • Chiral HPLC : Use amylose- or cellulose-based columns with isocratic elution (e.g., n-hexane/isopropanol) to resolve diastereomers. Optimize flow rates (0.5–1.0 mL/min) for baseline separation.
  • Crystallization : Exploit solubility differences in polar/non-polar solvents (e.g., ethanol/water) to isolate dominant diastereomers ( reports 90% cis isomer yield).
  • NMR Analysis : Employ 13C^{13}C-DEPT or NOESY to distinguish stereochemical environments ( ).

Q. How can X-ray crystallography resolve the stereochemistry of individual diastereomers?

  • Methodology :

  • Crystal Growth : Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals.
  • Data Collection : Perform high-resolution synchrotron or in-house X-ray diffraction.
  • Refinement : Apply SHELXL ( ) to model hydrogen bonding and torsional angles. Graph set analysis () identifies H-bond motifs (e.g., R22_2^2(8) rings) critical for stability.

Q. How should researchers address contradictions between experimental NMR data and computational models?

  • Methodology :

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated values (Gaussian/PCM solvent models). Adjust conformer populations in computational sampling.
  • Dynamic Effects : Consider ring-flipping or hydrogen-bonding dynamics () that broaden NMR signals.
  • Supplementary Techniques : Use IR spectroscopy to validate functional groups or variable-temperature NMR to probe conformational changes .

Key Considerations for Experimental Design

  • Diastereomer Ratios : Adjust steric bulk in reactants to favor specific isomers ().
  • Hydrogen Bonding : Utilize graph set analysis () to predict crystal packing and solubility.
  • Safety Compliance : Follow SDS guidelines ( ) for waste disposal and emergency protocols.

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